(5Z)-5-[(2,5-dimethyl-1-pyridin-2-ylpyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one
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Overview
Description
OSM-S-51 is a compound that belongs to the aminothienopyrimidine series. This series of compounds has been explored for its potential in treating malaria, specifically targeting the Plasmodium falciparum parasite. OSM-S-51 is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-51 involves constructing the thienopyrimidine scaffold. This process typically starts with the synthesis of the thiophene starting material, followed by the formation of the aminothienopyrimidine core. Various halogenation and substitution reactions are employed to complete the scaffold .
Industrial Production Methods
Industrial production of OSM-S-51 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and scalable processes .
Chemical Reactions Analysis
Types of Reactions
OSM-S-51 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in various substituted thienopyrimidines .
Scientific Research Applications
OSM-S-51 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of aminothienopyrimidines.
Biology: It is investigated for its potential to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
Medicine: It is explored as a potential antimalarial drug with novel mechanisms of action.
Industry: It may be used in the development of new pharmaceuticals and chemical processes
Mechanism of Action
OSM-S-51 exerts its effects by inhibiting the Plasmodium falciparum asparaginyl-tRNA synthetase enzyme. This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite. The compound forms a covalent adduct with the enzyme, leading to its inactivation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to OSM-S-51 include other aminothienopyrimidines such as OSM-S-106 and TCMDC-135294. These compounds share a similar core structure but may have different substituents and functional groups .
Uniqueness
OSM-S-51 is unique due to its specific substitution pattern and its potent activity against Plasmodium falciparum. Unlike some other aminothienopyrimidines, OSM-S-51 has shown low mammalian cell toxicity and a low propensity for resistance development .
Properties
Molecular Formula |
C21H18N4OS |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
(5Z)-5-[(2,5-dimethyl-1-pyridin-2-ylpyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H18N4OS/c1-14-12-16(15(2)25(14)19-10-6-7-11-22-19)13-18-20(26)24-21(27-18)23-17-8-4-3-5-9-17/h3-13H,1-2H3,(H,23,24,26)/b18-13- |
InChI Key |
WFGBKPBKZGJAHY-AQTBWJFISA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=N2)C)/C=C\3/C(=O)NC(=NC4=CC=CC=C4)S3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=N2)C)C=C3C(=O)NC(=NC4=CC=CC=C4)S3 |
Origin of Product |
United States |
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